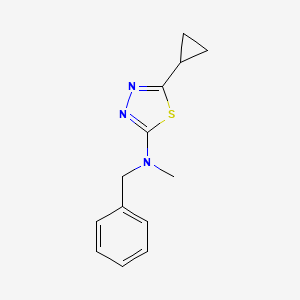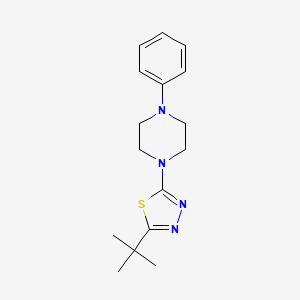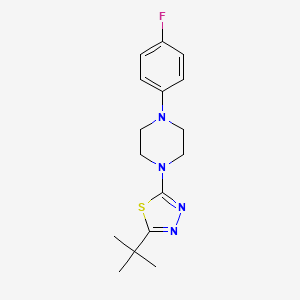![molecular formula C12H15N3OS2 B6432389 3-(2-methoxyethyl)-5-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1,2,4-thiadiazole CAS No. 2640896-09-7](/img/structure/B6432389.png)
3-(2-methoxyethyl)-5-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1,2,4-thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-methoxyethyl)-5-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1,2,4-thiadiazole, otherwise known as 3-METH-5-TDP, is a novel thiadiazole compound that has been the focus of numerous scientific studies due to its unique properties. It is a small molecule with a molecular weight of 246.3 g/mol, and it is soluble in both aqueous and organic solvents. 3-METH-5-TDP is an important building block for the synthesis of other thiadiazole compounds and has been used in a variety of applications, including drug delivery, materials science, and biochemistry.
科学研究应用
3-METH-5-TDP has been studied extensively due to its potential applications in a variety of scientific fields. It has been used in drug delivery, materials science, and biochemistry. In drug delivery, 3-METH-5-TDP has been used to improve the solubility and bioavailability of drugs. In materials science, 3-METH-5-TDP has been used to create polymers with improved mechanical properties. In biochemistry, 3-METH-5-TDP has been studied for its potential to inhibit enzymes and regulate gene expression.
作用机制
The mechanism of action of 3-METH-5-TDP is not fully understood, but it is believed to act as an inhibitor of enzymes and regulate gene expression. It is thought to bind to the active site of enzymes and prevent them from performing their normal function. It is also thought to bind to DNA and modulate the expression of genes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-METH-5-TDP are largely unknown, as it has not been studied extensively in vivo. However, in vitro studies have shown that 3-METH-5-TDP can inhibit the activity of certain enzymes, such as phosphodiesterase, and can modulate the expression of certain genes.
实验室实验的优点和局限性
The main advantage of using 3-METH-5-TDP in laboratory experiments is its ability to be synthesized using a variety of methods. This makes it relatively easy to obtain and use in experiments. The main limitation of using 3-METH-5-TDP is its lack of in vivo studies, which limits its potential applications in drug delivery and biochemistry.
未来方向
For research include studying the mechanism of action of 3-METH-5-TDP in more detail, exploring its potential applications in drug delivery, and developing new methods for synthesizing 3-METH-5-TDP. Additionally, further in vivo studies are needed to understand the biochemical and physiological effects of 3-METH-5-TDP.
合成方法
3-METH-5-TDP can be synthesized via a variety of methods, including the Suzuki-Miyaura cross-coupling reaction, the Stille reaction, and the Ullmann reaction. The most common method used is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of an aryl halide and an organoboron compound in the presence of a palladium catalyst. The reaction produces a biaryl compound, which can then be further oxidized to produce 3-METH-5-TDP. The Stille reaction is another method used to synthesize 3-METH-5-TDP, and it involves the reaction of a stannane and an aryl halide in the presence of a palladium catalyst. The Ullmann reaction is a copper-catalyzed cross-coupling reaction that can also be used to synthesize 3-METH-5-TDP.
属性
IUPAC Name |
5-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS2/c1-16-6-3-11-13-12(18-14-11)15-5-2-10-9(8-15)4-7-17-10/h4,7H,2-3,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEFLMXUWSLUDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NSC(=N1)N2CCC3=C(C2)C=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxyethyl)-5-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1,2,4-thiadiazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-phenylpiperazine](/img/structure/B6432310.png)
![1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6432311.png)
![1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(pyridin-2-yl)piperazine](/img/structure/B6432317.png)
![1-(3-{[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]amino}propyl)pyrrolidin-2-one](/img/structure/B6432321.png)
![1-(2-fluorophenyl)-4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6432329.png)
![N-[2-(4-chlorophenyl)ethyl]-3-(methoxymethyl)-1,2,4-thiadiazol-5-amine](/img/structure/B6432332.png)
![N-[(4-fluorophenyl)methyl]-3-(2-methoxyethyl)-1,2,4-thiadiazol-5-amine](/img/structure/B6432336.png)
![1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6432337.png)
![6,7-dimethoxy-2-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6432338.png)
![1-(5-chloro-2-methylphenyl)-4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6432345.png)



![1-methyl-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]-1,4-diazepane](/img/structure/B6432391.png)